(+)-7-Isojasmonate
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Overview
Description
(+)-7-isojasmonate is a jasmonate anion resulting from the removal of a proton from the carboxy group of (+)-7-isojasmonic acid. The major species at pH 7.3. It is a conjugate base of a (+)-7-isojasmonic acid.
Scientific Research Applications
Fragrance and Cosmetic Industry Applications
(+)-7-Isojasmonate, also known as isojasmone, is a fragrance ingredient used in the perfume and cosmetic industry. It belongs to the fragrance structural group of ketones, specifically cyclopentanones and cyclopentenones, characterized by a cyclopentanone or cyclopentenone ring structure. This compound is evaluated for its toxicological and dermatological safety when used as a fragrance ingredient, ensuring its suitability for use in various cosmetic products (Scognamiglio et al., 2012).
Agricultural and Plant Research
In agricultural and plant research, (+)-7-Isojasmonate plays a role in eliciting plant responses. For example, exposure to methyljasmonate, a related compound, has been studied for its effects on the accumulation of caffeine and other methylxanthines in coffee plants. This research helps understand how plant hormones like salicylic acid and methyljasmonate influence the biosynthesis of important compounds in plants, which can have applications in enhancing the quality and yield of agricultural products (Kumar et al., 2017).
Pharmaceutical and Biotechnological Applications
In biotechnology and pharmaceutical research, compounds like (+)-7-Isojasmonate can be used to induce the production of valuable secondary metabolites in medicinal plants. For instance, the use of cyclodextrins and methyljasmonate has been shown to enhance the extracellular accumulation of ajmalicine, a therapeutic compound, in cultured cells of Catharanthus roseus. This approach demonstrates how elicitors can be utilized to improve the production of bioactive compounds in plant cell cultures, offering potential benefits for pharmaceutical development (Almagro et al., 2011).
properties
Product Name |
(+)-7-Isojasmonate |
---|---|
Molecular Formula |
C12H17O3- |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/p-1/b4-3-/t9-,10+/m1/s1 |
InChI Key |
ZNJFBWYDHIGLCU-QKMQQOOLSA-M |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)[O-] |
SMILES |
CCC=CCC1C(CCC1=O)CC(=O)[O-] |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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